molecular formula C16H16ClN3 B6422622 7-Chloro-5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidine CAS No. 946259-89-8

7-Chloro-5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidine

Cat. No.: B6422622
CAS No.: 946259-89-8
M. Wt: 285.77 g/mol
InChI Key: OHBJINVZMFTQID-UHFFFAOYSA-N
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Description

7-Chloro-5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole with 2-chloro-3-isopropyl-4-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards CDK2. This unique structure contributes to its superior anticancer activity compared to other similar compounds .

Properties

IUPAC Name

7-chloro-2-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3/c1-10(2)13-9-14(17)20-16(18-13)15(11(3)19-20)12-7-5-4-6-8-12/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBJINVZMFTQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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